molecular formula C10H20N2O3 B3107562 tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate CAS No. 1613450-38-6

tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate

Cat. No.: B3107562
CAS No.: 1613450-38-6
M. Wt: 216.28
InChI Key: ABPWYJBKUUVONI-JGVFFNPUSA-N
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Description

tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminotetrahydropyran moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group serves as a protecting group for amines, allowing selective reactions to occur at other functional sites .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural features make it a useful probe for investigating biochemical pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.

Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate is unique due to its specific aminotetrahydropyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tert-butyl group also enhances its stability and reactivity in different chemical reactions.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWYJBKUUVONI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
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tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
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tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
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tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
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tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate

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